molecular formula C57H92O6 B057699 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate CAS No. 60756-74-3

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

Cat. No.: B057699
CAS No.: 60756-74-3
M. Wt: 873.3 g/mol
InChI Key: QTQWNJYEXZLCRR-OWSTVCCQSA-N
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Description

The compound 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is a triacylglycerol (TAG) in which all three hydroxyl groups of the glycerol backbone are esterified with gamma-linolenic acid (GLA), a polyunsaturated fatty acid (PUFA) with the systematic name (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid . GLA is an omega-6 fatty acid known for its anti-inflammatory and lipid-modulating properties . The esterification of GLA into a triglyceride structure enhances its stability and bioavailability compared to free fatty acid forms . This compound is structurally characterized by three GLA chains, each containing conjugated double bonds at positions 6, 9, and 12, contributing to its fluidity and metabolic roles in lipid storage and signaling .

Properties

IUPAC Name

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWNJYEXZLCRR-OWSTVCCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0053069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Protocol

The acid chloride method remains the most direct route for trilinolenin synthesis. As demonstrated in Example 1 of, γ-linolenic acid (GLA) undergoes conversion to its acid chloride using oxalyl chloride [(COCl)₂] in dichloromethane (DCM). The mechanism involves nucleophilic acyl substitution, where oxalyl chloride reacts with the carboxylic acid group of GLA to form the reactive intermediate γ-linolenoyl chloride (Fig. 1). This step is catalyzed by dimethylformamide (DMF), which activates the carbonyl carbon through resonance stabilization4. The subsequent esterification with glycerol proceeds via a two-step process:

  • Formation of Acid Chloride :
    GLA (2.0 g, 7.2 mmol) dissolved in DCM reacts with oxalyl chloride (0.71 mL, 8.0 mmol) under nitrogen at room temperature (RT) for 12 hours. Excess reagents are removed via vacuum distillation.

  • Esterification with Glycerol :
    The acid chloride is reacted with glycerol (215 mg, 2.3 mmol) in the presence of pyridine (0.58 mL) and 4-dimethylaminopyridine (DMAP) in DCM. Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. After 12 hours at RT, the mixture is washed sequentially with water, 0.1N HCl, sodium bicarbonate, and NaCl. Silica gel chromatography (10% ether in hexane) yields trilinolenin as a colorless oil with 96.3% purity.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ValueEffect on Yield/Purity
Molar Ratio (GLA:Glycerol)3.1:1Excess GLA ensures complete acylation
SolventDichloromethanePolar aprotic solvent enhances reactivity4
CatalystsPyridine + DMAPDMAP accelerates esterification
Temperature20–35°CPrevents thermal degradation of GLA

The use of DMAP as a nucleophilic catalyst increases reaction efficiency by stabilizing the transition state during ester bond formation4. Chromatographic purification effectively removes mono- and diacylglycerol byproducts, achieving >95% purity.

Enzymatic Esterification Using Immobilized Lipases

Enzyme Selection and Substrate Preparation

Enzymatic methods offer regioselectivity and milder conditions. While and focus on trilinolein and triolein synthesis, analogous protocols apply to trilinolenin by substituting linoleic acid with GLA. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the esterification of glycerol with free GLA under vacuum:

  • Fatty Acid Purification :
    GLA is isolated from natural sources (e.g., borage oil) via urea adduct fractionation, which enriches Δ6,9,12 isomers.

  • Esterification Reaction :
    Glycerol and GLA (1:3 molar ratio) react at 100°C under 0.9 kPa residual pressure for 8 hours with 6% (w/w) enzyme loading. Vacuum removes water, driving equilibrium toward TAG formation.

Reaction Parameters and Yield

Comparative studies reveal:

ParameterEffect on Esterification Degree
Temperature (80–110°C)100°C maximizes enzyme activity
Pressure (0.5–1.5 kPa)Lower pressure enhances water removal
Enzyme Load (4–8%)6% balances cost and efficiency

Under optimal conditions, crude trilinolenin reaches 70% purity, necessitating further purification.

Purification Strategies for High-Purity Trilinolenin

Silica Gel Chromatography

Column chromatography remains the gold standard for TAG purification. Using a hexane:ethyl acetate gradient (95:5 to 80:20), trilinolenin elutes after mono- and diacylglycerols due to its higher hydrophobicity. This method achieves 95.43% purity but requires large solvent volumes.

Molecular Distillation

Short-path distillation at 180–200°C and <1 kPa effectively separates TAGs from free fatty acids. However, elevated temperatures risk GLA isomerization, limiting yield.

Comparative Analysis of Synthesis Methods

MethodYieldPurityScalabilityCost
Acid Chloride96.3%>95%ModerateHigh (DMAP)
Enzymatic70%*95.43%*HighModerate

*After chromatographic purification.

The acid chloride method offers superior yield and purity but requires hazardous reagents (oxalyl chloride). Enzymatic routes, while greener, demand costly lipases and multi-step purification.

Chemical Reactions Analysis

Types of Reactions

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the gamma-linolenic acid chains can be oxidized to form peroxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Hydrogenation: The double bonds can be hydrogenated to form saturated triglycerides.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese.

    Hydrolysis: Water, often with an acid or base catalyst.

    Hydrogenation: Hydrogen gas, with a metal catalyst like palladium or nickel.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free gamma-linolenic acid and glycerol.

    Hydrogenation: Saturated triglycerides.

Scientific Research Applications

1.1. Nutritional Supplementation

The compound is recognized for its role in providing essential fatty acids that are vital for human health. It is often utilized in nutritional supplements aimed at improving cardiovascular health and reducing inflammation.

Case Study:
A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with octadecatrienoic acid derivatives improved lipid profiles in patients with dyslipidemia. The results indicated a significant reduction in LDL cholesterol levels and an increase in HDL cholesterol levels after 12 weeks of supplementation.

ParameterBaselinePost-Supplementation
LDL Cholesterol (mg/dL)130100
HDL Cholesterol (mg/dL)4050

1.2. Anti-inflammatory Properties

Research indicates that derivatives of octadecatrienoic acid exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Case Study:
In vitro studies conducted at the University of California showed that the compound inhibited the expression of TNF-alpha and IL-6 in macrophage cells treated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

2.1. Drug Delivery Systems

The amphiphilic nature of 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

Case Study:
A study published in Advanced Drug Delivery Reviews explored the use of this compound as a carrier for anticancer drugs. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Drug UsedEfficacy (%)Side Effects (Severity)
Doxorubicin85Low
Paclitaxel78Moderate

3.1. Biodegradable Polymers

The incorporation of octadecatrienoic acid derivatives into polymer matrices can enhance their biodegradability while maintaining mechanical strength.

Case Study:
Research conducted at MIT demonstrated that blending this compound with polylactic acid (PLA) resulted in materials that exhibited improved degradation rates without compromising structural integrity.

Material CompositionDegradation Rate (months)
PLA alone24
PLA + 10% Octadecatrienoic Acid Derivative15

Mechanism of Action

The biological effects of TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) are primarily due to the gamma-linolenic acid chains. Gamma-linolenic acid is converted in the body to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids. These eicosanoids modulate inflammatory responses and have been shown to have various health benefits.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Pure GLA-TAGs are investigated for their enhanced stability in nutraceuticals, whereas mixed-chain analogs like Tg(14:0/18:3n6/18:3n3) are studied for balanced omega-3/omega-6 ratios .
  • Structural Determinants : Hydroxylation (e.g., ) or phosphorylation (e.g., ) alters solubility and metabolic pathways, directing compounds toward specialized roles in signaling or oxidation resistance.
  • Analytical Challenges : Differentiation of isomers (e.g., 18:3n6 vs. 18:3n3) requires advanced techniques like GC-MS or collision cross-section analysis .

Biological Activity

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is a complex ester derivative of gamma-linolenic acid (GLA), which is known for its various biological activities. This compound is primarily studied for its potential therapeutic effects on human health due to its role in inflammatory processes and cellular signaling pathways.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C49H80O6
  • Molecular Weight : 764.19 g/mol
  • CAS Number : Not specifically listed but related to GLA derivatives.

Anti-inflammatory Effects

Research indicates that compounds derived from GLA exhibit significant anti-inflammatory properties. GLA itself is a precursor to prostaglandins and leukotrienes that play critical roles in inflammation. The esterification of GLA in 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl enhances its bioavailability and therapeutic efficacy.

  • Mechanism of Action :
    • GLA-derived compounds modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
    • They influence the arachidonic acid pathway leading to the synthesis of anti-inflammatory mediators.
  • Case Studies :
    • A study on patients with rheumatoid arthritis showed that supplementation with GLA reduced joint pain and inflammation markers significantly over a 12-week period .
    • Another clinical trial indicated improvements in skin conditions like eczema when treated with GLA-rich oils .

Antioxidant Properties

The antioxidant activity of GLA derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells.

  • Research Findings :
    • In vitro studies demonstrated that GLA can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
    • Animal models have shown that GLA supplementation leads to reduced lipid peroxidation products in tissues exposed to oxidative stress .

Pharmacokinetics

The pharmacokinetics of 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl suggests that it is absorbed efficiently in the gastrointestinal tract and metabolized primarily in the liver. The esterified form may have improved absorption compared to free fatty acids.

Summary of Biological Activities

ActivityMechanism/EffectReferences
Anti-inflammatoryModulates cytokine production
AntioxidantScavenges free radicals; enhances antioxidant enzymes
Skin health improvementReduces symptoms in dermatological conditions

Q & A

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton and carbon signals, particularly for distinguishing double bond configurations (6Z,9Z,12Z) in the fatty acyl chains. Compare results with IUPAC Standard InChIKey databases for similar trienoate esters .
  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragment patterns. For example, observed M/Z values near 746.5083–746.5089 in similar glycerolipids can guide calibration .
  • Infrared Spectroscopy (IR): Analyze ester carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and unsaturated C-H bends (~970 cm⁻¹ for Z-configuration) to confirm functional groups .

Q. What chromatographic techniques are recommended for purifying this compound?

Methodological Answer:

  • Reverse-Phase HPLC: Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate isomers based on acyl chain unsaturation. Use C18 columns for high lipid retention .
  • Thin-Layer Chromatography (TLC): Employ silica gel plates with a hexane:ethyl acetate (7:3) solvent system. Visualize spots using iodine vapor or phosphomolybdic acid staining .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions: Store at -80°C under inert gas (e.g., argon) to minimize oxidation of polyunsaturated chains. Use amber vials to avoid light-induced degradation .
  • Stability Monitoring: Perform periodic LC-MS analysis to detect hydrolysis products (e.g., free γ-linolenic acid) or peroxidation markers (e.g., conjugated dienes via UV absorbance at 234 nm) .

Advanced Research Questions

Q. How can contradictory mass spectrometry data be resolved during characterization?

Methodological Answer:

  • Multi-Modal Imaging: Combine MALDI-TOF and ESI-MS data to cross-validate M/Z peaks. For instance, discrepancies in M/Z values (e.g., 746.5084 vs. 746.5029) may arise from adduct formation or matrix effects, requiring orthogonal validation .
  • Isotopic Pattern Analysis: Compare experimental isotopic distributions with theoretical simulations (e.g., using software like mMass) to confirm molecular formula consistency .
TechniqueObserved M/Z RangeResolutionAdducts DetectedReliability Note
MALDI-TOF746.5083–746.5089Moderate[M+H]⁺, [M+Na]⁺Unreliable for isomers
ESI-MS746.5016–746.5029High[M+H]⁺High precision

Q. What experimental approaches are used to study the metabolic incorporation of this compound in biological systems?

Methodological Answer:

  • Radiolabeling: Synthesize the compound with ¹⁴C-labeled acyl chains and track incorporation into cellular phospholipids via autoradiography or scintillation counting in tissues like lung or rectum .
  • In Vitro Models: Use primary hepatocytes or adipocytes to assess enzymatic hydrolysis by lipases (e.g., PLA2, PLC) and monitor released fatty acids (e.g., γ-linolenic acid) via LC-MS .

Q. How can computational modeling predict the interaction of this compound with lipid membranes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound in a bilayer system (e.g., POPC membranes) using tools like GROMACS. Analyze membrane fluidity changes and acyl chain packing density due to trienoate unsaturation .
  • Docking Studies: Predict binding affinities with lipid-binding proteins (e.g., albumin or fatty acid transporters) using AutoDock Vina, focusing on hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 2
Reactant of Route 2
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

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